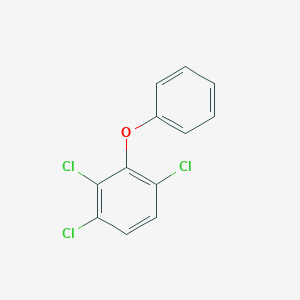

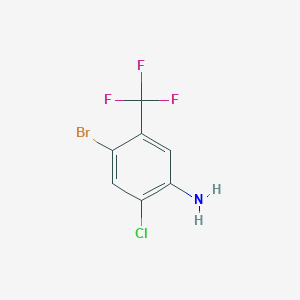

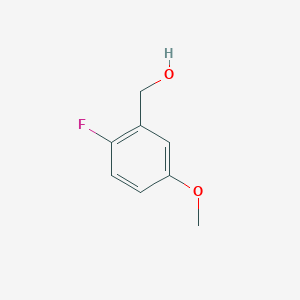

![molecular formula C9H8N2O B063184 1-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛 CAS No. 171919-36-1](/img/structure/B63184.png)

1-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛

描述

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and its analogues involves several key methodologies. A notable approach includes a two-step synthesis leading to a conformationally constrained nicotine analogue through an intramolecular azomethine ylide-alkene [3+2] cycloaddition, starting from 3-pyridinecarboxaldehyde. This process is highlighted by the efficient formation of cyclization precursors via sequential in situ protection, ortho lithiation, cuprate formation, allylation, and deprotection, emphasizing the crucial role of cuprate formation in minimizing multiple alkylations (Luo et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde derivatives has been explored through various techniques, including X-ray crystallography. Studies reveal the compound's ability to form distinct molecular shapes, contributing to its reactivity and interaction with other molecules. For instance, the analysis of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, a related compound, demonstrated a "V" shape molecular structure, providing insight into the packing and stacking behavior of such molecules (Chiaroni et al., 1994).

Chemical Reactions and Properties

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde undergoes various chemical reactions, contributing to its diverse chemical properties. For example, the compound is involved in regiocontrolled synthesis processes to produce pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones, highlighting its versatility in chemical transformations and the creation of novel compounds (Coffin et al., 2006).

Physical Properties Analysis

The physical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and related compounds have been studied through computational methods, including Hartree-Fock and density functional theory calculations. These studies offer valuable information on the conformations, vibrational frequencies, and optimized molecular structures, providing a deeper understanding of the compound's behavior under different conditions (Sağlam et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde reveal its reactivity and potential for forming diverse chemical structures. Notably, the compound participates in Lewis acid-promoted cascade reactions, leading to the synthesis of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones, showcasing its utility in generating complex heterocyclic systems (Yin et al., 2013).

科学研究应用

合成和反应

- 缩合和异构化:1-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛已被用于合成复杂分子。一项研究表明它参与了缩合过程,导致形成Z-和E-1,3,4-三甲基-2,2′-吡咯甲烯-5[1H]-酮及其衍生物。这些化合物在碱性甲醇中加热后发生热异构化,并在光照下显示Z-E异构化 (Groot等,2010)。

分子磁性

- 超分子链:该化合物已被用作配位化学中的配体,特别是在创建{Mn(III)25}类似桶状簇中。这个簇展示了单分子磁性行为,展示了它在分子磁性应用中的潜力 (Giannopoulos et al., 2014)。

有机合成和催化

- 催化:在有机合成中,这种化合物在吡咯的钯催化直接芳基化中发挥了关键作用。这个过程因其环境友好特性和官能团耐受性而显著,突显了它在催化化学中的重要性 (Kaloğlu等,2021)。

药物化学和抗肿瘤活性

- 抗肿瘤活性:这种化合物在药物化学领域显示出了潜力。一项研究报道了诺托普色胺类似物、1H-吡咯并[2,3-b]吡啶衍生物的合成,这些化合物在弥漫性恶性腹膜间皮瘤模型中展示了显著的抗肿瘤活性,这是一种罕见且侵袭性的癌症 (Carbone et al., 2013)。

作用机制

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde disrupts these pathways, affecting various cellular processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 16018 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

未来方向

属性

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPRBMBNUDLUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)

![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)